molecular formula C17H16N2O4S2 B2649822 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 941901-60-6

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2649822
CAS No.: 941901-60-6
M. Wt: 376.45
InChI Key: QDNHGMRIYBSAPX-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a sulfonamide-containing acetamide derivative featuring a 4-methoxy-substituted phenylsulfonyl group and a 2-methylbenzo[d]thiazol-5-yl moiety. The compound’s structure combines a sulfonyl bridge for enhanced solubility and a benzothiazole ring system, a scaffold widely associated with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-11-18-15-9-12(3-8-16(15)24-11)19-17(20)10-25(21,22)14-6-4-13(23-2)5-7-14/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNHGMRIYBSAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the benzo[d]thiazolyl moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and other interactions with the target molecules, leading to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to non-sulfonylated analogs, as seen in indomethacin derivatives .
  • Synthetic yields for sulfonamide-acetamide hybrids vary widely; for example, compound 36 () was isolated in 41% yield, suggesting room for optimization .

Antitumor Potential

  • Compound 3.1.3 (): A benzothiazole-thiazolidinone hybrid exhibited potent antitumor activity, attributed to the 4-chlorophenoxy and methoxyphenylacetamide groups . The target compound’s 2-methylbenzo[d]thiazole moiety may similarly confer cytotoxicity.
  • Microculture Tetrazolium Assay (): This standardized method correlates cellular viability with drug sensitivity, providing a framework for evaluating the target compound’s antitumor efficacy in vitro .

Anti-Inflammatory and Antibacterial Activity

  • Benzothiazole Derivatives (): Compounds 5d and 5e showed potent anti-inflammatory and analgesic effects, linked to the thiazole-thiadiazole scaffold. The target compound’s methylbenzo[d]thiazole group may mimic these interactions .
  • disulfanyl) may alter activity .

Physicochemical and Analytical Comparisons

  • NMR and HRMS Data : Compound 3-12 () displayed distinct $ ^1H $ NMR signals (δ 11.73 for NH, 7.65–7.48 ppm for aromatic protons) and HRMS accuracy (Δ 0.0002 m/z), providing a benchmark for characterizing the target compound’s spectral profile .
  • Crystallographic Analysis (): Acetamide derivatives like N-(4-bromophenyl)-2-(2-thienyl)acetamide were structurally resolved, highlighting the role of substituents in crystal packing and stability .

Biological Activity

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines a sulfonamide moiety with a benzo[d]thiazole structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4S2C_{17}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of 376.5 g/mol. The structure includes:

  • A methoxyphenyl group, which may enhance lipophilicity.
  • A sulfonamide linkage, known for its ability to interact with biological targets.
  • A benzo[d]thiazole moiety, contributing to the compound's bioactivity.

Biological Activity Overview

Research indicates that compounds containing sulfonamide and thiazole structures exhibit various biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as an inhibitor for specific enzymes, particularly carbonic anhydrases, which are involved in various physiological processes.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Reactive Intermediate Formation : The nitro group in related compounds can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Compound TypeActivityReference
SulfonamideAntimicrobial
ThiazoleAnticancer
SulfonamideEnzyme Inhibition

Case Study: Anticancer Activity

A study conducted on related thiazole derivatives showed significant anticancer activity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways, suggesting that similar structural features in this compound could confer comparable effects.

Q & A

Advanced Research Question

  • Systematic substitution : Replace the 2-methyl group with bulkier alkyl chains or electron-withdrawing groups (e.g., -CF₃) to assess steric/electronic effects on bioactivity.
  • Biological assays : Test modified analogs in kinase inhibition or cytotoxicity assays (e.g., IC₅₀ comparisons) .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like adenosine A2B receptors .

What strategies resolve contradictions in crystallographic data during structure determination?

Advanced Research Question

  • Data validation : Compare refinement results from SHELXL with alternative software (e.g., Olex2) to identify outliers .
  • Twinning analysis : Use PLATON to check for twinning in cases of high R-factors (>0.1).
  • High-resolution data : Collect datasets at synchrotron facilities (λ < 1 Å) to improve resolution for sulfonyl group orientation .

How can reaction conditions be optimized to improve yield without compromising purity?

Advanced Research Question

  • Solvent selection : Use dry benzene or DMF to stabilize intermediates, as seen in thiadiazole syntheses (yield improved from 25% to 75% with solvent control) .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups.
  • Temperature control : Maintain 0°C during acetyl chloride addition to minimize side reactions .

What in vitro assays are suitable for evaluating anticancer activity of this compound?

Advanced Research Question

  • MTT assays : Screen against prostate (PC-3) or breast (MCF-7) cancer cell lines, referencing thiazole derivatives’ IC₅₀ values (e.g., 2–15 µM) .
  • Kinase profiling : Use ADP-Glo™ assays to test inhibition of AKR1C3, a target in castrate-resistant prostate cancer .
  • Apoptosis markers : Measure caspase-3/7 activation via luminescence assays.

How should researchers address conflicting bioactivity data across studies?

Advanced Research Question

  • Purity verification : Re-analyze batches via HPLC to rule out impurities (e.g., <95% purity skews IC₅₀ values) .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-analysis : Compare data from PubChem or crystallographic databases to identify trends in substituent effects .

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